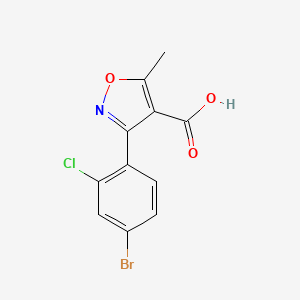
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes a bromine and chlorine substituted phenyl ring, a methyl group, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the bromination and chlorination of a phenyl ring, followed by the formation of the isoxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
類似化合物との比較
Similar Compounds
(4-Bromo-2-chlorophenyl)(morpholino)methanone: This compound shares a similar phenyl ring structure with bromine and chlorine substitutions.
4-Bromo-2-chlorophenol: Another compound with a similar phenyl ring structure but different functional groups.
Uniqueness
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these functional groups are required.
生物活性
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H7BrClN2O3
- Molecular Weight : 300.08 g/mol
- IUPAC Name : this compound
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents (bromine and chlorine) enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Properties
Research has indicated that compounds within the isoxazole family exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory potential of this compound. It has been evaluated in models of inflammation, demonstrating a capacity to reduce markers associated with inflammatory responses. This suggests a possible role in the development of therapies for inflammatory diseases.
Research Findings
Several studies have provided insights into the biological activities of this compound:
Case Studies
- Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against Staphylococcus aureus and found it inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Anti-inflammatory Evaluation : A study conducted on murine models of arthritis showed that treatment with the compound reduced paw swelling and serum levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
Comparative Analysis
When compared to similar compounds, such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, the unique combination of bromine and chlorine substituents in this compound contributes to its enhanced biological activity.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Moderate | Low |
特性
分子式 |
C11H7BrClNO3 |
|---|---|
分子量 |
316.53 g/mol |
IUPAC名 |
3-(4-bromo-2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) |
InChIキー |
GNBNFHFAPAGHSH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Br)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















